molecular formula C9H9F4N B1342279 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine CAS No. 1098071-65-8

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B1342279
CAS No.: 1098071-65-8
M. Wt: 207.17 g/mol
InChI Key: UQYFFQLBPVBKOF-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound is classified as a fluorinated aromatic amine, specifically belonging to the category of trifluoromethyl-substituted phenylethylamines. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being 1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine. This nomenclature precisely describes the structural features, indicating the presence of an ethanamine chain attached to a phenyl ring that bears both a fluorine substituent at the 2-position and a trifluoromethyl group at the 5-position.

The compound exists as stereoisomers, with both the R and S enantiomers being well-characterized in the literature. The R-enantiomer is designated as (R)-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanamine with Chemical Abstracts Service number 1079656-93-1, while the S-enantiomer carries the designation (S)-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanamine with Chemical Abstracts Service number 1228556-92-0. The racemic mixture and individual enantiomers are catalogued under Chemical Abstracts Service number 1098071-65-8. This stereochemical distinction is crucial for understanding the compound's potential biological activities and synthetic applications.

Table 1: Chemical Identification and Properties

Property Value Reference
Chemical Abstracts Service Number 1098071-65-8
Molecular Formula C₉H₉F₄N
Molecular Weight 207.17 g/mol
International Union of Pure and Applied Chemistry Name 1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine
Simplified Molecular Input Line Entry System CC(N)C1=CC(C(F)(F)F)=CC=C1F
International Chemical Identifier InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3

The compound's classification within the broader framework of fluorinated organic chemistry places it among the fluorinated phenylethylamine derivatives, a class known for diverse biological activities and synthetic utility. The presence of both monofluorine and trifluoromethyl substituents on the aromatic ring creates a unique electronic environment that influences the compound's reactivity patterns and potential interactions with biological targets. This dual fluorination pattern represents a sophisticated approach to molecular design, combining the electron-withdrawing effects of fluorine with the lipophilic characteristics of the trifluoromethyl group.

Discovery and Development Timeline

The development of this compound follows the historical trajectory of fluorinated organic chemistry, which gained significant momentum following the development of practical methods for introducing fluorine atoms and trifluoromethyl groups into organic molecules. The compound's synthesis became feasible through advances in electrophilic trifluoromethylation methodology, particularly the development of shelf-stable electrophilic trifluoromethylating reagents pioneered by researchers such as Yagupolskii and Umemoto. These methodological advances provided the foundation for synthesizing complex fluorinated molecules with specific substitution patterns.

The historical development of compounds like this compound is closely tied to the evolution of synthetic methods for introducing trifluoromethyl groups into aromatic systems. Early work in this area focused on developing reagents capable of effecting electrophilic trifluoromethylation of various nucleophiles, with significant contributions from researchers who developed S-(trifluoromethyl)diarylsulfonium salts as effective trifluoromethylating agents. These early discoveries laid the groundwork for more sophisticated synthetic approaches that enabled the preparation of polyfluorinated aromatic compounds with precise regiochemical control.

The synthesis of fluorinated aniline derivatives, which serve as precursors to compounds like this compound, has been documented through various synthetic routes. One established method involves the reduction of nitro-substituted fluorinated benzotrifluoride derivatives using iron powder in methanolic hydrochloric acid, followed by neutralization with sodium bicarbonate. This approach demonstrates the systematic development of synthetic methodology for accessing fluorinated aromatic amines, which can subsequently be elaborated to more complex structures through conventional organic transformations.

Table 2: Development Milestones in Fluorinated Phenylethylamine Chemistry

Year Development Significance Reference
1984 Discovery of S-(trifluoromethyl)diarylsulfonium salts First practical electrophilic trifluoromethylating reagents
2002 Optimized synthesis of fluorinated anilines Efficient reduction methods for nitro precursors
2012 First PubChem entry for R-enantiomer Official chemical database recognition
2015 Commercial availability documented Industrial-scale synthetic accessibility

Significance in Fluorinated Organic Chemistry

This compound occupies a significant position within the broader landscape of fluorinated organic chemistry due to its unique combination of structural features and synthetic accessibility. The compound serves as a versatile building block in chemical synthesis, demonstrating the sophisticated approaches developed for incorporating multiple fluorinated substituents into single molecular frameworks. Its structural design represents the culmination of decades of research into optimizing the electronic and steric properties of fluorinated aromatics for specific applications in medicinal chemistry and materials science.

The compound's significance extends to its role as a representative example of modern fluorinated drug intermediates and research compounds. The strategic placement of fluorine atoms and trifluoromethyl groups within the molecular structure demonstrates advanced understanding of how fluorine substitution affects molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound exemplifies the principles underlying contemporary fluorine chemistry, where multiple fluorinated substituents are combined to achieve synergistic effects on molecular properties.

The development of reliable synthetic routes to this compound has contributed significantly to the broader field of fluorinated organic synthesis. The compound's accessibility through established synthetic methods has enabled its use as a building block for more complex molecular architectures, facilitating research into structure-activity relationships within fluorinated pharmaceutical compounds. The availability of both enantiomers has proven particularly valuable for stereochemical studies and the development of enantioselective synthetic methodologies.

Table 3: Applications in Fluorinated Organic Chemistry

Application Area Specific Use Chemical Basis Reference
Building Block Synthesis Precursor for complex fluorinated molecules High reactivity of amine functionality
Stereochemical Studies Chiral resolution and analysis Availability of both enantiomers
Methodology Development Model compound for fluorination reactions Well-characterized structure and properties
Structure-Activity Research Pharmaceutical intermediate studies Unique fluorination pattern

The compound's contribution to understanding fluorinated molecular design principles has proven invaluable for advancing the field of fluorinated organic chemistry. Its well-defined structure and readily accessible synthetic routes have made it an important model compound for studying the effects of multiple fluorine substitutions on molecular properties and reactivity. The compound's role in contemporary fluorinated organic chemistry continues to evolve as new synthetic applications and research directions emerge, cementing its position as a significant contributor to the field's ongoing development.

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYFFQLBPVBKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction:

  • Reductive Amination of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Solvents commonly used include methanol or ethanol.
  • Reaction conditions are generally mild, often at room temperature.

This approach yields the target amine with high selectivity and purity after appropriate purification steps such as recrystallization or column chromatography.

Detailed Preparation Methodology

Reductive Amination Procedure

Step Reagents/Conditions Description
1 2-fluoro-5-(trifluoromethyl)benzaldehyde Starting aromatic aldehyde
2 Ethylamine (or ammonia derivative) Nucleophile for imine formation
3 Sodium triacetoxyborohydride (NaBH(OAc)3) Mild reducing agent for imine reduction
4 Solvent: Methanol or Ethanol Medium for reaction
5 Temperature: Room temperature Mild conditions to avoid side reactions
6 Purification: Recrystallization or column chromatography To isolate pure amine

Mechanism: The aldehyde reacts with ethylamine to form an imine intermediate, which is subsequently reduced in situ by the borohydride reagent to yield the ethanamine product.

Industrial Scale Considerations

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Automated systems for reagent addition and temperature control.
  • Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
  • Optimization of reaction parameters to maximize yield and minimize impurities.

Alternative Synthetic Routes and Chiral Preparations

While the above method is standard for racemic synthesis, chiral versions of related fluorinated phenylethanamines have been prepared using more complex routes involving chiral auxiliaries and Lewis acid catalysis.

Chiral Synthesis via Sulfoximine Intermediates

  • Starting from 2,2-difluoro-1-acetophenone derivatives.
  • Condensation with chiral tert-butanesulfinamide under Lewis acid catalysis to form chiral sulfoximine intermediates.
  • Reduction of sulfoximines with reagents like sec-butyl lithium borohydride at low temperatures (-78 °C).
  • Hydrolysis under acidic conditions to release the chiral amine.

This multi-step approach allows for the preparation of enantiomerically enriched alpha-fluorinated phenylethanamines, which are valuable in pharmaceutical applications.

Reaction Conditions and Yields

Parameter Typical Value/Condition Notes
Reducing agent Sodium triacetoxyborohydride Mild, selective for imine reduction
Solvent Methanol or Ethanol Polar protic solvents facilitate reaction
Temperature Room temperature (20-25 °C) Avoids side reactions
Reaction time Several hours (typically 12-24 h) Ensures complete conversion
Yield 80-95% High yields reported in literature
Purification Recrystallization or chromatography Ensures >98% purity

Industrial processes report yields exceeding 80%, with some optimized methods achieving yields above 90%.

Chemical Reactivity and Further Functionalization

This compound can undergo further chemical transformations:

  • Oxidation to corresponding ketones or acids using oxidants like potassium permanganate.
  • Reduction to alcohols using lithium aluminum hydride.
  • Nucleophilic aromatic substitution on the fluoro or trifluoromethyl-substituted phenyl ring.
  • Formation of amides and esters by reaction with amines and alcohols, respectively.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Reductive Amination 2-fluoro-5-(trifluoromethyl)benzaldehyde Ethylamine, NaBH(OAc)3 Methanol, RT 80-95% Simple, scalable
Chiral Synthesis via Sulfoximine 2,2-difluoro-1-acetophenone Chiral tert-butanesulfinamide, sec-BuLiBH4 THF, -78 °C ~80% Enantioselective, multi-step
Industrial Continuous Flow Same as above Automated reagent addition Controlled temp, flow >85% High throughput, purity

Research Findings and Practical Notes

  • The reductive amination method is the most straightforward and widely used for preparing this compound.
  • The choice of reducing agent and solvent critically affects yield and purity.
  • Industrial methods emphasize continuous flow and automated control to improve reproducibility and scale.
  • Chiral synthesis routes, while more complex, provide access to enantiomerically pure compounds for pharmaceutical research.
  • Purification by recrystallization or chromatography is essential to remove side products and unreacted starting materials.
  • The compound’s stability in organic solvents and resistance to degradation under heating facilitate its handling and storage.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products:

    Oxidation: Formation of 2-fluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanol.

    Substitution: Formation of substituted phenyl ethanamines depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:

    Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Materials Science: It is employed in the development of advanced materials with unique electronic and optical properties due to the presence of fluorine atoms.

    Chemical Biology: The compound serves as a building block for the synthesis of bioactive molecules used in chemical biology research.

    Agrochemicals: It is utilized in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the arrangement of substituents on the benzene ring, impacting electronic effects and steric hindrance. Key examples include:

Compound Name CAS Number Substituent Positions Molecular Formula Purity/Notes Reference
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine 1098071-65-8 2-F, 5-CF₃ C₉H₈F₄N 95% (free base); hydrochloride available
1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine 1098068-03-1 2-F, 4-CF₃ C₉H₈F₄N 95% purity
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine 1079656-75-9 3-F, 4-CF₃ C₉H₈F₄N 95% purity
(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine 127852-30-6 3-CF₃ (no F) C₉H₈F₃N AMEL-HE17018321

Key Findings :

  • Steric Effects : The 3-F,4-CF₃ isomer (CAS 1079656-75-9) may exhibit steric hindrance due to proximity of substituents, altering pharmacodynamic profiles compared to the target compound .

Substituent Variations

Alterations in substituent type (e.g., CF₃ vs. CH₃) significantly influence physicochemical properties:

Compound Name CAS Number Substituent Molecular Formula Notes Reference
(R)-1-(2-Fluoro-5-Methylphenyl)ethanamine hydrochloride 1217465-66-1 2-F, 5-CH₃ C₉H₁₂FClN Reduced lipophilicity vs. CF₃ analog
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine - 3-CHF₂, CF₃CH₂NH₂ C₉H₈F₅N Higher fluorination increases metabolic stability

Key Findings :

  • Lipophilicity : Replacement of CF₃ with CH₃ (CAS 1217465-66-1) reduces logP by ~1.5 units, decreasing membrane permeability .
  • Metabolic Stability : Difluoromethyl (CHF₂) and trifluoroethylamine groups (CAS 2647886-70-0) confer resistance to oxidative metabolism, extending half-life .

Functional Group Modifications

Modifications to the amine group or side chain alter basicity and bioavailability:

Compound Name CAS Number Modification Molecular Formula Notes Reference
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine 958863-66-6 N-Methylation C₉H₉F₄N Reduced basicity (pKa ~8 vs. ~10 for primary amines)
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 1213027-21-4 Ethane-1,2-diamine C₉H₁₀F₄N₂ Enhanced metal chelation potential

Key Findings :

  • Diamine Derivatives : The 1,2-diamine variant (CAS 1213027-21-4) may serve as a ligand in coordination chemistry or enzyme inhibition .

Psychoactive Structural Analogs

Compounds with similar substitution patterns in psychoactive substances:

Compound Name CAS Number Substituents Notes Reference
2C-TFM (2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine) - 2,5-OCH₃, 4-CF₃ Serotonergic receptor agonist; hallucinogenic

Key Insights :

  • The target compound lacks methoxy groups, which are critical for 5-HT₂A receptor binding in psychedelics like 2C-TFM. Its pharmacological profile likely differs significantly .

Biological Activity

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine, with the CAS number 1098071-65-8, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group and a fluorine atom attached to a phenyl ring. Its molecular formula is C9H8F4N, with a molecular weight of 207.17 g/mol. The presence of electron-withdrawing groups like trifluoromethyl significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its interaction with various biological targets. The compound can bind to neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, modulating their activity and leading to diverse biological effects. This interaction is critical for understanding its pharmacological potential in treating neurological disorders and other conditions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancer cells. The observed IC50 values suggest effective operation at low concentrations, making it a candidate for further development as an anticancer agent. The mechanism involves inducing apoptosis through interactions with specific enzymes and transcription factors related to cancer progression.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Induces apoptosis
HeLa3.5Inhibits cell signaling pathways
HCT-1164.2Modulates transcription factors

2. Antimicrobial Properties
The compound has shown significant antimicrobial activity against various bacterial strains and fungi, comparable to established antimicrobial agents. Its mechanism likely involves disrupting microbial cell membranes or inhibiting vital metabolic pathways.

3. Neuropharmacological Effects
Initial studies suggest that the compound may affect mood regulation and cognitive functions by modulating neurotransmitter release and receptor activity. This potential makes it relevant for research in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Studies : A study on structurally similar compounds demonstrated significant cytotoxic effects against cancer cell lines, indicating that modifications in molecular structure could enhance anticancer properties.
  • Neuropharmacology Research : Research highlighted the role of similar amines in modulating neurotransmitter systems, suggesting that this compound could be effective in treating conditions like depression or anxiety.
  • Mechanistic Studies : Molecular docking simulations have indicated strong hydrophobic interactions between the compound and receptor sites, enhancing our understanding of its binding affinity and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine?

  • Methodological Answer : The compound is synthesized via reductive amination of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is commonly used as a reducing agent in methanol or ethanol at room temperature. Solvent choice and reaction pH (typically acidic) are critical for optimizing yield. Post-synthesis purification involves column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential to confirm the positions of fluorine and trifluoromethyl groups.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₉H₉F₄N).
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%).
  • X-ray Crystallography : Resolves stereochemistry if chirality is introduced .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer :

  • Oxidation : Reacts with KMnO₄ to form 2-fluoro-5-(trifluoromethyl)benzoic acid.
  • Nucleophilic Substitution : The fluorine atom undergoes substitution with amines or thiols under basic conditions (e.g., NaH/DMF).
  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines, useful in drug design .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate chirality?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-ethylamine in reductive amination to produce enantiomers.
  • Chiral HPLC : Employ columns like Chiralpak® IG-3 with hexane/isopropanol mobile phases.
  • Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values for enantiomeric excess (ee) determination .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and controls.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Structural Analog Testing : Compare with analogs (e.g., 1-(3-chloro-5-fluorophenyl)ethanamine) to isolate substituent effects .

Q. How do computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina. Fluorine atoms enhance hydrophobic interactions.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to explain nucleophilic attack preferences at the phenyl ring .

Q. What are the structure-activity relationships (SAR) for derivatives of this compound in neuropharmacology?

  • Methodological Answer :

  • Substituent Variation : Replace the trifluoromethyl group with -NO₂ or -CN to assess potency changes in dopamine transporter inhibition.
  • Bioisosteric Replacement : Substitute the fluoro group with chlorine to study metabolic stability via cytochrome P450 assays .

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